5-{[2-(2,6-Dimethylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine
Overview
Description
5-{[2-(2,6-Dimethylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine: is a heterocyclic compound that features a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the thiadiazole ring, along with the phenoxy and sulfanyl groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(2,6-Dimethylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine typically involves the following steps:
Preparation of 2,6-Dimethylphenoxyethyl Bromide: This intermediate can be synthesized by reacting 2,6-dimethylphenol with ethylene bromide in the presence of a base such as potassium carbonate.
Formation of Thiadiazole Ring: The thiadiazole ring can be formed by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Coupling Reaction: The final step involves the coupling of 2,6-dimethylphenoxyethyl bromide with the thiadiazole intermediate in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole ring or the phenoxy group, potentially leading to ring-opening or hydrogenation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives or hydrogenated phenoxy groups.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-{[2-(2,6-Dimethylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as an antimicrobial and antifungal agent. The thiadiazole ring is known for its bioactivity, and modifications to this compound can lead to the development of new drugs with improved efficacy and reduced side effects.
Medicine
In medicinal chemistry, derivatives of this compound have shown promise as inhibitors of specific enzymes and receptors. For example, they have been investigated for their potential to inhibit STAT3, a protein involved in cancer cell proliferation .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties such as enhanced thermal stability, conductivity, or mechanical strength. It can also be used as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-{[2-(2,6-Dimethylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, as a potential STAT3 inhibitor, it binds to the SH2 domain of STAT3, preventing its phosphorylation and subsequent translocation to the nucleus . This inhibition disrupts the STAT3 signaling pathway, leading to reduced cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 5-{[2-(2,5-Dimethylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine
- 5-{[2-(3,4-Dimethylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine
- N-(Benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine
Uniqueness
The uniqueness of 5-{[2-(2,6-Dimethylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine lies in the specific positioning of the dimethyl groups on the phenoxy ring. This structural feature can influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles compared to its analogs.
Properties
IUPAC Name |
5-[2-(2,6-dimethylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS2/c1-8-4-3-5-9(2)10(8)16-6-7-17-12-15-14-11(13)18-12/h3-5H,6-7H2,1-2H3,(H2,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTOZKDXVIQDQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCSC2=NN=C(S2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.